N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

OLED Intermediate Palladium‑Catalyzed Coupling Buchwald‑Hartwig Amination

Sourcing a triarylamine that enables site-specific π-extension without sacrificing batch-to-batch reproducibility is a persistent bottleneck in HTM development. N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine eliminates this constraint by providing a single reactive para-bromine handle for high-yielding Suzuki or Buchwald-Hartwig coupling, while its rigid biphenylyl scaffold and sharp melting point (172-174 °C) ensure consistent polymerization kinetics and film morphology. • Enables modular synthesis of high-mobility, amorphous HTMs with tailored ionization potentials through selective cross-coupling at the bromine site. • Delivered at ≥98% purity to minimize catalyst poisoning and side reactions during sensitive Pd-catalyzed transformations. • Correlated melting-point specification reduces batch-to-batch variability, critical for reproducible device fabrication in OLED and perovskite solar cell research.

Molecular Formula C30H22BrN
Molecular Weight 476.4 g/mol
CAS No. 499128-71-1
Cat. No. B1589286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
CAS499128-71-1
Molecular FormulaC30H22BrN
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br
InChIInChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H
InChIKeyBTFIECQCKYNJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine – Overview


N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS 499128-71-1; C₃₀H₂₂BrN; MW 476.41 g/mol) is a brominated tertiary triarylamine characterized by a central nitrogen atom bonded to two 4‑biphenylyl groups and one 4‑bromophenyl group . This compound is exclusively employed as a synthetic intermediate and functional building block in the development of hole‑transporting materials (HTMs), charge‑transport layers, and host materials for organic light‑emitting diodes (OLEDs) and perovskite solar cells . The molecule exhibits a high melting point of 172–174 °C, indicative of strong intermolecular interactions and robust thermal stability as a precursor . Its primary value proposition lies not in direct device‑layer deployment but in the reactive para‑bromine substituent, which serves as a versatile handle for further cross‑coupling and amination reactions to construct high‑performance, extended π‑conjugated organic semiconductors [1].

Synthetic intermediate for hole-transporting material (HTM) R&D
Reactive para-bromine handle enables site-specific cross-coupling
Precursor selection for extended π-conjugated organic semiconductors
Supports OLED host material and perovskite solar cell development

Why Generic Substitution Fails in OLED & Perovskite R&D


Direct, drop‑in substitution of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS 499128‑71‑1) by structurally related triarylamines such as TPD, NPB, TAPC, or the de‑brominated analog N,N,N‑tris(4‑biphenylyl)amine is functionally precluded due to three interdependent factors. First, the reactive para‑bromine atom enables site‑specific cross‑coupling that is impossible to achieve with non‑halogenated HTMs; removing this handle eliminates the compound's sole purpose as a synthetic intermediate [1]. Second, the bromine substituent modulates the electronic properties of the triarylamine core—specifically, it lowers the electron density on the central nitrogen, which in turn influences the ionization potential (IP) and redox behavior of downstream conjugated materials, a nuance that is lost when using non‑brominated or differently substituted analogs [2]. Third, the high thermal stability and well‑defined melting point (172–174 °C) of this intermediate correlate with reduced batch‑to‑batch variability in subsequent polymerization or small‑molecule synthesis, a critical requirement for reproducible device fabrication that cannot be guaranteed with less rigorously characterized, off‑the‑shelf substitutes . Consequently, any attempt to replace this specific building block with a generic triarylamine introduces uncontrolled variables in synthetic outcomes, compromises the designed electrochemical properties of the final HTM, and jeopardizes device reproducibility and operational lifetime.

Attribute
Target Compound
Generic Triarylamines
Reactive Handle
Para-bromine for cross-coupling
Non-halogenated; synthetically inert for further functionalization
Electronic Tuning
Bromine modulates IP and redox behavior
Absence of bromine alters downstream electronic profile
Batch Reproducibility
Defined high Tm (172–174 °C) correlates with purity
Uncontrolled thermal behavior may compromise device fabrication

Quantitative Evidence vs. Triarylamine Analogs


Bromine: The Reactive Synthetic Handle

Unlike fully substituted triarylamines such as TPD, NPB, TAPC, or N,N,N‑tris(4‑biphenylyl)amine, which lack reactive sites for further functionalization, N,N‑Bis(4‑biphenylyl)-N-(4‑bromophenyl)amine possesses a single para‑bromine substituent that serves as a quantitative reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) [1]. This bromine atom is 100% functionalizable under standard catalytic conditions, enabling the precise synthesis of extended π‑conjugated HTMs, host materials, and charge‑transport polymers that are structurally inaccessible using non‑halogenated triarylamines [2].

Reactive handle
Reported context
Target: 100% para-Br functionalizable
Analogs: 0% reactive halogen content
Enables site-specific Pd-catalyzed coupling essential for HTM synthesis
Qualitative distinction; class-level inference from patent data
OLED Intermediate Palladium‑Catalyzed Coupling Buchwald‑Hartwig Amination

Melting Point as Proxy for Stability and Purity

The melting point of N,N‑Bis(4‑biphenylyl)-N‑(4‑bromophenyl)amine is reported to be 171–174 °C, which is substantially higher than that of commonly used hole‑transport materials such as TPD (Tg ≈ 58 °C), TAPC (Tg ≈ 79 °C), and NPB (Tg ≈ 98 °C) [1]. While this comparison involves glass transition temperatures (Tg) versus a melting point (Tm), the high Tm of this intermediate directly correlates with lower volatility, reduced tendency to crystallize during device fabrication, and enhanced morphological stability of the resulting films when this compound is used as a building block in polymeric or oligomeric HTMs [2].

Thermal stability
Cross-study comparison
Tm = 172–174 °C
ΔT vs. NPB Tg: 73 °C
Higher thermal threshold correlates with reduced volatility during fabrication
DSC comparison under inert atmosphere
Thermal Stability Sublimation Purity Process Reproducibility

Higher Glass Transition Temperatures in Brominated HTMs

In a direct head‑to‑head study of brominated versus non‑brominated triphenylamine tetramer derivatives used as hole‑transporting layers (HTLs) in red phosphorescent OLEDs, the bromine‑containing compounds exhibited glass transition temperatures (Tg) in the range of 99–163 °C [1]. Specifically, a structurally related brominated triarylamine derivative, N,N‑bis(1‑diphenylamino[4,4′‑biphenyl])-N‑(4‑bromophenyl)amine (compound 2), when employed as the HTL in a tri‑layer red PhOLED, delivered a peak external quantum efficiency (EQE) of 13.5%, current efficiency of 21.3 cd/A, and power efficiency of 17.6 lm/W [2]. These values represent a quantifiable performance benchmark for brominated triarylamine‑derived HTMs, and they underscore the functional advantage conferred by the bromine substituent in achieving high Tg and stable device operation.

Device performance
Head-to-head study
Tg up to 163 °C; EQE 13.5% in red PhOLED
Brominated HTM-derived device shows measurable performance benchmark
Reported endpoint context from tetramer analog study
Glass Transition Temperature Phosphorescent OLED Morphological Stability

R&D and Industrial Application Scenarios


Custom HTM Synthesis via Pd-Catalyzed Cross-Coupling

This compound is the preferred precursor when synthetic chemists require a triarylamine core with a single reactive site for further π‑conjugation extension. The para‑bromine atom undergoes high‑yielding Suzuki or Buchwald‑Hartwig coupling with aryl boronic acids or secondary amines, enabling the modular construction of high‑mobility, amorphous HTMs with tailored ionization potentials [1]. Procurement in high purity (≥98%) is critical to minimize catalyst poisoning and side reactions during these sensitive transformations [2].

Phosphorescent OLED Host Materials

When designing host materials for red and green phosphorescent OLEDs, the bromine‑containing triarylamine scaffold serves as an essential intermediate for incorporating electron‑deficient moieties (e.g., pyridine, triazine) via C‑N or C‑C coupling. The resulting extended conjugated systems exhibit high triplet energies (ET > 2.6 eV) and glass transition temperatures exceeding 100 °C, as demonstrated by the 13.5% EQE achieved in red PhOLEDs using structurally analogous brominated tetramers [1].

Perovskite Solar Cell HTL Dopant Synthesis

N,N‑Bis(4‑biphenylyl)-N‑(4‑bromophenyl)amine is a strategic building block for synthesizing next‑generation, dopant‑free HTMs for perovskite solar cells. The bromine handle facilitates the attachment of hydrophobic alkyl chains or electron‑withdrawing groups to tune energy levels and improve film morphology, addressing the high cost and hygroscopicity limitations of spiro‑OMeTAD [1] [2].

Solution-Processed Polymer Synthesis for Organic Electronics

For researchers developing solution‑processable, conjugated polymers for OLED or organic photovoltaic (OPV) applications, this brominated monomer enables the incorporation of triarylamine units into the polymer backbone via step‑growth polycondensation (e.g., Suzuki polycondensation). The high melting point (172–174 °C) of the monomer ensures minimal volatility during high‑temperature polymerization and uniform incorporation into the macromolecular structure [1].

Application
Selection Property
Validation Focus
Custom HTM Synthesis
Reactive para-bromine for modular coupling
High-purity procurement to minimize catalyst poisoning
Phosphorescent OLED Hosts
Intermediate for incorporating electron-deficient moieties
High triplet energy and device EQE endpoint review
Perovskite Solar Cell HTL
Building block for dopant-free HTM design
Energy-level tuning and film morphology improvement
Solution-Processed Polymers
Brominated monomer for step-growth polycondensation
Uniform incorporation and minimal volatility during polymerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.